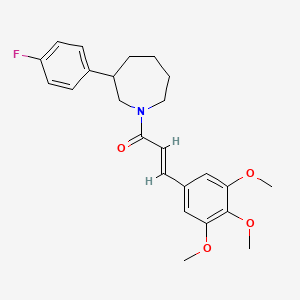
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that acts as an immunomodulatory agent, reducing inflammation and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of compounds related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied. For instance, compounds with similar structures have been synthesized and characterized using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in materials science and pharmaceuticals (Najiya et al., 2014).
Photophysical Properties and Applications
The photophysical properties of chalcone derivatives, closely related to the compound , have been investigated to understand their potential applications in optoelectronic devices. Studies have shown that these compounds exhibit significant solvatochromic effects, indicating their potential use in sensors and molecular electronics. The absorption and fluorescence characteristics of these compounds vary with solvent polarity, which can be leveraged to design sensitive and selective optical sensors for various environmental and biological applications (Kumari et al., 2017).
Crystallographic and Interaction Studies
Crystallographic studies of related compounds have provided detailed insights into their molecular structures and intermolecular interactions. These studies are essential for understanding the solid-state properties of these compounds, which can influence their application in crystal engineering, drug design, and the development of functional materials. For example, the analysis of chalcone derivatives' crystal structures has revealed weak intermolecular interactions that stabilize their crystal lattice, which could be important for designing compounds with specific crystal habits and properties (Salian et al., 2018).
Nonlinear Optical (NLO) Properties
Some compounds structurally related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their nonlinear optical properties. These properties are critical for applications in optical switching, telecommunications, and information processing. The first hyperpolarizability of these compounds, a measure of their NLO response, has been found to be significant, suggesting their potential utility in developing new NLO materials (Najiya et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQFIFLKDXURO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

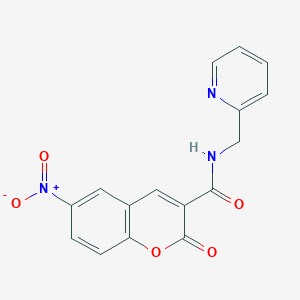
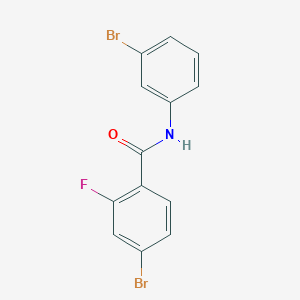
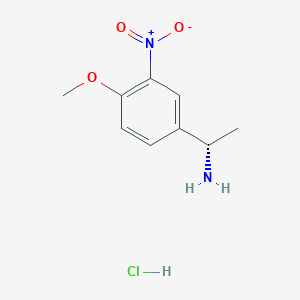
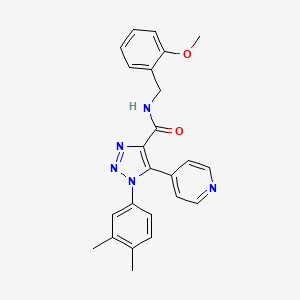
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)
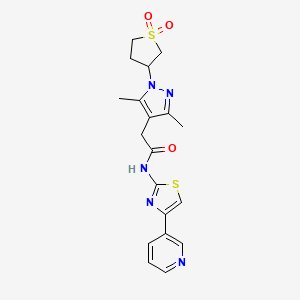
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)
![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)